molecular formula C21H23ClN4O2 B2993014 N-(4-chlorobenzyl)-2-[4-(1-methyl-1H-indol-3-yl)butanoyl]-1-hydrazinecarboxamide CAS No. 866149-19-1

N-(4-chlorobenzyl)-2-[4-(1-methyl-1H-indol-3-yl)butanoyl]-1-hydrazinecarboxamide

Cat. No. B2993014
CAS RN: 866149-19-1
M. Wt: 398.89
InChI Key: RHMMFXJGIDLWSC-UHFFFAOYSA-N
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Description

“N-(4-chlorobenzyl)-2-[4-(1-methyl-1H-indol-3-yl)butanoyl]-1-hydrazinecarboxamide” is a complex organic compound. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . The compound also includes a chlorobenzyl group and a hydrazinecarboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The indole group consists of a benzene ring fused to a pyrrole ring. The chlorobenzyl group is a benzene ring with a chlorine atom and a methyl group attached. The hydrazinecarboxamide group contains a hydrazine functional group attached to a carboxamide .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The indole group is aromatic and relatively stable but can undergo electrophilic substitution. The chlorobenzyl group could undergo nucleophilic substitution reactions. The hydrazinecarboxamide group could participate in a variety of reactions, including condensation and reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, functional groups, and degree of conjugation would influence properties like solubility, melting point, boiling point, and stability .

Future Directions

The study of complex organic compounds like this one is a vibrant field of research, with potential applications in areas like drug discovery, materials science, and chemical biology. Future research could explore the synthesis, properties, and potential applications of this compound .

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[4-(1-methylindol-3-yl)butanoylamino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O2/c1-26-14-16(18-6-2-3-7-19(18)26)5-4-8-20(27)24-25-21(28)23-13-15-9-11-17(22)12-10-15/h2-3,6-7,9-12,14H,4-5,8,13H2,1H3,(H,24,27)(H2,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHMMFXJGIDLWSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CCCC(=O)NNC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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